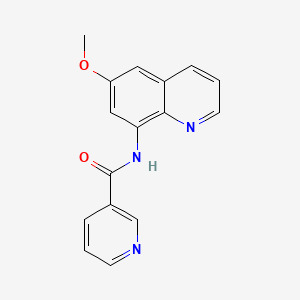

N-(6-methoxyquinolin-8-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-13-8-11-4-3-7-18-15(11)14(9-13)19-16(20)12-5-2-6-17-10-12/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJRCYOUDPYYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877951 | |

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19275-71-9 | |

| Record name | Nicotinamide, N-(6-methoxy-8-quinolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely documented method for synthesizing N-(6-methoxyquinolin-8-yl)nicotinamide involves carbodiimide-mediated amide bond formation. As demonstrated in analogous quinoline-nicotinamide systems, 6-methoxyquinolin-8-amine is reacted with nicotinic acid in the presence of N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF). The reaction proceeds via activation of the carboxylic acid group to form an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile. Typical conditions include:

-

Molar ratio : 1:1.2 (amine:acid)

-

Temperature : Room temperature to 60°C

-

Reaction time : 6–12 hours

Yields for this method range from 65–78% , contingent on the purity of starting materials and exclusion of moisture.

Acyl Chloride Route

An alternative approach involves converting nicotinic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acyl chloride is then reacted with 6-methoxyquinolin-8-amine in a base such as pyridine or triethylamine to scavenge HCl. While this method avoids the need for coupling reagents, it requires stringent anhydrous conditions and often results in lower yields (55–65% ) due to competing hydrolysis side reactions.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation has emerged as a superior technique for accelerating amide bond formation. Adapting protocols from α-aminophosphonate synthesis, N-(6-methoxyquinolin-8-yl)nicotinamide can be synthesized by irradiating a mixture of 6-methoxyquinolin-8-amine, nicotinic acid, and HBTU in toluene or DMF at 490 W for 10–14 minutes . This method reduces reaction times from hours to minutes and improves yields to 82–88% by minimizing thermal degradation.

Table 1: Comparison of Conventional vs. Microwave Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–12 hours | 10–14 minutes |

| Yield | 65–78% | 82–88% |

| Solvent | DMF | Toluene/DMF |

| Energy Input | Thermal | Microwave |

Preparation of 6-Methoxyquinolin-8-Amine

Skraup Cyclization

The synthesis of 6-methoxyquinolin-8-amine begins with the Skraup cyclization of 4-methoxyaniline with glycerol in concentrated sulfuric acid. This reaction produces 8-hydroxyquinoline, which is subsequently methoxylated using dimethyl sulfate (DMS) and subjected to Hofmann degradation to introduce the amine group.

Nitration-Reduction Pathway

An alternative route involves nitration of 6-methoxyquinoline at the 8-position using a mixture of nitric and sulfuric acids, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. This method offers moderate yields (60–70% ) but requires careful control of nitration conditions to avoid over-oxidation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and dichloromethane (DCM) are optimal for carbodiimide-mediated coupling due to their ability to stabilize reactive intermediates. Non-polar solvents (e.g., toluene) are preferable for microwave-assisted reactions to prevent overheating.

Stoichiometric Considerations

A slight excess of nicotinic acid (1.2 equivalents) relative to the amine ensures complete conversion. Higher excesses (>1.5 eq) lead to side products such as nicotinamide dimers.

Temperature and pH Control

Maintaining a neutral to slightly basic pH (7–8) via DIPEA or triethylamine is critical to prevent protonation of the amine nucleophile. Elevated temperatures (>60°C) in conventional methods risk decomposition of the methoxy group.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using gradients of ethyl acetate and petroleum ether (3:7 to 4:6). This removes unreacted starting materials and by-products, yielding >95% pure compound.

Spectroscopic Validation

-

¹H NMR : Characteristic signals include a singlet for the methoxy group at δ 3.85 ppm and aromatic protons between δ 7.2–8.6 ppm.

-

ESI-MS : Molecular ion peak at m/z 308.1 [M+H]⁺ confirms the molecular formula C₁₆H₁₃N₃O₂.

Challenges and Limitations

Demethylation Risks

Prolonged exposure to strong acids or bases during synthesis can hydrolyze the methoxy group to a hydroxyl group, necessitating mild reaction conditions.

Scalability Issues

Microwave-assisted methods, while efficient, face scalability challenges due to equipment limitations. Conventional methods remain preferable for multi-gram syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: The compound is studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of fluorescent sensors and other analytical tools.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)nicotinamide involves its interaction with various molecular targets and pathways:

Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and modulate the activity of transcription factors such as NF-κB.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Primaquine (N-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine)

Structural Differences :

- Primaquine replaces the nicotinamide group with a pentane-1,4-diamine chain .

Functional Implications : - Primaquine is a well-known antimalarial drug with 96% bioavailability and hepatic metabolism . The absence of the nicotinamide group likely reduces redox-related interactions compared to N-(6-methoxyquinolin-8-yl)nicotinamide.

Corrosion Inhibitors (e.g., N-(6-Methoxyquinolin-8-yl)-pentane-1,4-diamine)

Structural Differences :

- Similar to primaquine but distinct from the target compound, this variant uses a diamine chain instead of nicotinamide .

Functional Implications : - Exhibits corrosion inhibition in acidic environments, attributed to the quinoline moiety’s ability to adsorb onto metal surfaces. The nicotinamide group in the target compound may alter solubility or binding efficiency in such applications .

Hydrazino-Nicotinamide Derivatives (Compounds 6g and 6h)

Structural Differences :

- Compounds 6g and 6h feature a hydrazino group and cyclopenta[b]quinoline core, with varying alkyl chain lengths (C8 and C9) . Functional Implications:

- Demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition via Ellman’s method. While IC50 values are unspecified for the target compound, the presence of nicotinamide in N-(6-methoxyquinolin-8-yl)nicotinamide could modulate enzyme-binding affinity compared to these hydrazino derivatives .

5-Chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Structural Differences :

- Incorporates a chloro substituent and tetrahydro-2H-pyran-4-yloxy group on the nicotinamide ring .

Functional Implications :

Data Tables: Key Structural and Functional Attributes

Research Findings and Implications

- Enzyme Inhibition: Hydrazino-nicotinamide derivatives (6g, 6h) highlight the importance of alkyl chain length and core structure in cholinesterase inhibition. The target compound’s nicotinamide group may compete with acetylthiocholine for enzyme binding, but further studies are needed .

- Physicochemical Properties: Analytical methods from and suggest that the 6-methoxyquinolin-8-yl group could enhance hydrophobicity, affecting extraction efficiency and chromatographic behavior compared to simpler nicotinamides .

- Structural Flexibility: Substituent variations (e.g., chlorine in ) demonstrate how minor modifications can tailor compounds for specific applications, though pharmacological data for the target compound remain unexplored in the provided evidence.

Biological Activity

N-(6-methoxyquinolin-8-yl)nicotinamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide

The synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide typically involves the reaction of 6-methoxyquinoline with nicotinamide under specific conditions to yield the desired compound. This process can be optimized to increase yield and purity, and various synthetic routes have been explored in the literature.

2. Biological Activity Overview

N-(6-methoxyquinolin-8-yl)nicotinamide exhibits a range of biological activities that can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that compounds with the 8-hydroxyquinoline nucleus, including N-(6-methoxyquinolin-8-yl)nicotinamide, show significant antimicrobial properties. For instance, derivatives have demonstrated potent activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from to mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | |

| Klebsiella pneumoniae | |

| Staphylococcus aureus |

2.2 Anticancer Activity

The anticancer potential of N-(6-methoxyquinolin-8-yl)nicotinamide has been explored in various studies. It has shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The IC50 values for these compounds are often reported in the low micromolar range, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| A549 | 14 |

| KB-V1 | 20 |

Mechanistically, these compounds may induce cytotoxicity through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .

3.1 Case Study: Cytotoxicity Mechanism

A study involving a series of quinoline derivatives, including N-(6-methoxyquinolin-8-yl)nicotinamide, revealed that these compounds could alter gene expression related to stress responses and autophagy in cancer cells. The transcriptional changes were linked to their cytotoxic effects, suggesting a potential mechanism for their anticancer activity .

3.2 Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of quinoline derivatives against drug-resistant bacterial strains. The study highlighted that N-(6-methoxyquinolin-8-yl)nicotinamide exhibited enhanced antibacterial activity compared to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

4. Conclusion

N-(6-methoxyquinolin-8-yl)nicotinamide is a promising compound with significant biological activity, particularly in antimicrobial and anticancer domains. Its synthesis can be optimized for better yields, and ongoing research continues to uncover its mechanisms of action and therapeutic potential. Future studies should focus on clinical evaluations and the development of formulations that leverage its bioactive properties.

Q & A

Q. What are the established synthetic routes for N-(6-methoxyquinolin-8-yl)nicotinamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

- Amide bond formation : Coupling quinolin-8-amine with activated nicotinic acid derivatives using reagents like EDCI/HOBt or DCC .

- Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions. For example, etherification under basic conditions can modify solubility or bioactivity .

- Optimization : Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., Pd for cross-couplings). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing N-(6-methoxyquinolin-8-yl)nicotinamide?

- NMR : H and C NMR confirm structural integrity, with distinct signals for methoxy (δ ~3.9 ppm) and quinoline protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .

Q. What are the primary challenges in crystallizing N-(6-methoxyquinolin-8-yl)nicotinamide?

Challenges include polymorphism and solvent selection. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) improves crystal quality. SHELX programs automate data reduction and refinement, addressing twinning or low-resolution issues common in quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

Contradictions often arise from assay-specific conditions (e.g., pH, cell lines). Methodological approaches include:

- Dose-response standardization : Use a unified protocol (e.g., IC determination in triplicate).

- Control experiments : Compare with reference compounds (e.g., primaquine derivatives) to validate assay sensitivity .

- Meta-analysis : Cross-reference data from fluorescence-based assays (for cellular uptake ) and enzymatic inhibition studies .

Q. What strategies improve aqueous solubility of N-(6-methoxyquinolin-8-yl)nicotinamide derivatives without compromising bioactivity?

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonic acid) at the nicotinamide or quinoline moiety .

- Prodrug design : Mask hydrophobic regions with enzymatically cleavable groups (e.g., phosphate esters) .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates .

Q. How do electron-withdrawing groups (EWGs) at the quinoline ring affect inhibitory activity against resistant pathogens?

- SAR studies : Derivatives with EWGs (e.g., -NO) show enhanced binding to bacterial topoisomerases.

- Mechanistic assays : Fluorescence quenching (via 8-amidoquinoline probes ) and molecular docking quantify interactions with target enzymes .

- Comparative analysis : Contrast MIC values of EWG-modified analogs against Gram-positive vs. Gram-negative strains .

Q. Can N-(6-methoxyquinolin-8-yl)nicotinamide exhibit dual applications in medicinal chemistry and materials science?

- Corrosion inhibition : Analogous to N-(6-methoxyquinolin-8-yl)-pentane-1,4-diamine, electrochemical impedance spectroscopy (EIS) evaluates corrosion inhibition efficiency in acidic media .

- Fluorescent probes : Modify the nicotinamide moiety with fluorophores (e.g., dansyl groups) for real-time tracking in cellular models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.